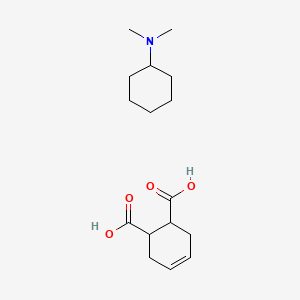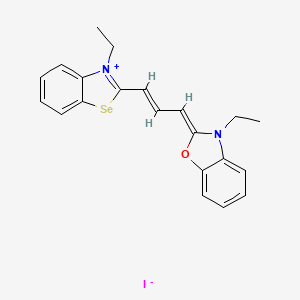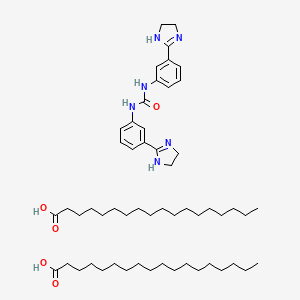
Einecs 283-180-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 283-180-5 involves the reaction of stearic acid with N,N’-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea in a 2:1 molar ratio. The reaction typically occurs under controlled conditions, including specific temperature and pressure settings, to ensure the formation of the desired compound. The reaction may involve the use of solvents and catalysts to facilitate the process and improve yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves precise control of reaction parameters and continuous monitoring to ensure the quality of the final product. Post-reaction, the compound undergoes purification steps such as filtration, crystallization, and drying to obtain a pure and stable product.
Chemical Reactions Analysis
Types of Reactions
Einecs 283-180-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearic acid derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Scientific Research Applications
Einecs 283-180-5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving lipid metabolism and cell membrane structure.
Medicine: Investigated for its potential therapeutic properties and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Einecs 283-180-5 involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of enzymes, and influencing cellular processes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Stearic Acid: A common fatty acid with similar structural features but lacks the urea component.
N,N’-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea: A compound with similar urea functionality but without the stearic acid moiety.
Uniqueness
Einecs 283-180-5 is unique due to its combination of stearic acid and N,N’-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea, providing distinct physicochemical properties and a wide range of applications. Its dual functionality allows it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound in research and industry.
Properties
CAS No. |
84559-93-3 |
|---|---|
Molecular Formula |
C55H92N6O5 |
Molecular Weight |
917.4 g/mol |
IUPAC Name |
1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;octadecanoic acid |
InChI |
InChI=1S/C19H20N6O.2C18H36O2/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*2-17H2,1H3,(H,19,20) |
InChI Key |
OKQSPVZOWURCQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



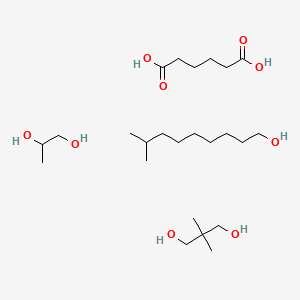

![Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate](/img/structure/B12706316.png)
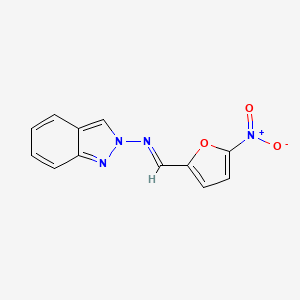
![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)
![[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B12706327.png)
